molecular formula C14H11NO4 B4611186 4-[(2-nitrobenzyl)oxy]benzaldehyde

4-[(2-nitrobenzyl)oxy]benzaldehyde

Cat. No.: B4611186
M. Wt: 257.24 g/mol
InChI Key: VEAAFZUNMCUDGZ-UHFFFAOYSA-N
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Description

4-[(2-nitrobenzyl)oxy]benzaldehyde is an organic compound with the molecular formula C14H11NO4. It is characterized by the presence of a benzaldehyde group substituted with a 2-nitrobenzyl group through an ether linkage.

Scientific Research Applications

4-[(2-nitrobenzyl)oxy]benzaldehyde has several scientific research applications:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: The compound can be used in the development of novel materials with specific properties.

    Biological Studies: It serves as a precursor for the synthesis of biologically active compounds.

    Medicinal Chemistry: The compound is investigated for its potential therapeutic properties.

Safety and Hazards

The safety data sheet (SDS) for “4-[(2-nitrobenzyl)oxy]benzaldehyde” can be found online . It’s important to refer to this document for detailed safety and hazard information.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-[(2-nitrobenzyl)oxy]benzaldehyde can be synthesized through a multi-step process. One common method involves the reaction of 2-nitrobenzyl bromide with 4-hydroxybenzaldehyde in the presence of a base such as potassium carbonate. The reaction typically takes place in an organic solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The scalability of the reaction and the availability of starting materials are crucial factors in industrial production .

Chemical Reactions Analysis

Types of Reactions

4-[(2-nitrobenzyl)oxy]benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-[(2-nitrobenzyl)oxy]benzaldehyde depends on its specific application. In reduction reactions, the nitro group is reduced to an amino group, which can participate in further chemical transformations. The aldehyde group can undergo nucleophilic addition reactions, forming various derivatives. The molecular targets and pathways involved vary based on the specific context of its use .

Comparison with Similar Compounds

Similar Compounds

    4-[(2-nitrophenoxy)benzaldehyde]: Similar structure but with a phenoxy linkage instead of a benzyl ether linkage.

    4-[(2-nitrobenzyl)oxy]benzoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.

    4-[(2-aminobenzyl)oxy]benzaldehyde: Similar structure but with an amino group instead of a nitro group.

Uniqueness

4-[(2-nitrobenzyl)oxy]benzaldehyde is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its versatility makes it a valuable intermediate in organic synthesis and other scientific research applications .

Properties

IUPAC Name

4-[(2-nitrophenyl)methoxy]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO4/c16-9-11-5-7-13(8-6-11)19-10-12-3-1-2-4-14(12)15(17)18/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEAAFZUNMCUDGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC=C(C=C2)C=O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.